3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione

DPP-4 inhibition 8-piperidino-xanthine SAR linagliptin scaffold

3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione (CAS 7504-45-2) is a fully synthetic, tetra-substituted xanthine derivative. It is built on the 1H-purine-2,6(3H,7H)-dione core, carrying a butyl chain at N-3, methyl groups at N-1 and N-7, and an unsubstituted piperidin-1-yl ring at C-8.

Molecular Formula C16H25N5O2
Molecular Weight 319.40 g/mol
CAS No. 7504-45-2
Cat. No. B12789252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione
CAS7504-45-2
Molecular FormulaC16H25N5O2
Molecular Weight319.40 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)C
InChIInChI=1S/C16H25N5O2/c1-4-5-11-21-13-12(14(22)19(3)16(21)23)18(2)15(17-13)20-9-7-6-8-10-20/h4-11H2,1-3H3
InChIKeyUDNKIWUAOHLBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione (CAS 7504-45-2): Procurement-Focused Identity and Class Baseline


3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione (CAS 7504-45-2) is a fully synthetic, tetra-substituted xanthine derivative. It is built on the 1H-purine-2,6(3H,7H)-dione core, carrying a butyl chain at N-3, methyl groups at N-1 and N-7, and an unsubstituted piperidin-1-yl ring at C-8 . This substitution pattern places it in the 8-piperidinoxanthine chemotype, a scaffold famously exploited in the DPP-4 inhibitor linagliptin, yet its specific peripheral groups—notably the unfunctionalised piperidine and the 3-butyl motif—distinguish it from both the prototypical methylxanthines (e.g., theophylline, caffeine) and the 3-aminopiperidine-bearing clinical candidates [1]. The compound is therefore positioned as a differentiated probe for structure–activity relationship (SAR) dissection and as a synthetic intermediate for further diversification.

Why 3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione Cannot Be Swapped for a General-Purpose Xanthine Analog


Xanthine derivatives are notoriously sensitive to substitution: relocating a single alkyl group or altering the C-8 heterocycle can invert selectivity between adenosine receptor subtypes, abolish DPP-4 inhibition, or shift the dominant clearance pathway [1]. In the 8-piperidinoxanthine series, the presence or absence of a 3-amino group on the piperidine ring changes DPP-4 IC50 by more than three orders of magnitude, while N-3 alkyl chain length governs lipophilicity, metabolic stability, and off-target adenosine antagonism [2]. Consequently, substituting 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione with a simpler 1,3-dimethylxanthine, a 7-substituted analog, or even a 3-aminopiperidine variant would yield a fundamentally different pharmacological profile, invalidating SAR conclusions and confounding in vivo pharmacokinetic interpretation. The quantitative evidence below substantiates where this specific compound diverges from its closest structural neighbors.

Head-to-Head and Class-Level Comparative Evidence for 3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione


DPP-4 Inhibitory Potency: Unsubstituted 8-Piperidine vs. 3-Aminopiperidine Congeners

In the 8-piperidino-xanthine class, DPP-4 inhibitory activity is exquisitely dependent on the C-8 substituent. The unsubstituted piperidine present in 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is expected to confer markedly weaker DPP-4 inhibition compared to the 3-aminopiperidine found in linagliptin. Patent data demonstrate that archetypal 8-(3-aminopiperidin-1-yl)-xanthines achieve DPP-4 IC50 values of approximately 1 nM [2], whereas closely related 8-piperidino-xanthines lacking the 3-amino group typically show IC50 values in the high nanomolar to low micromolar range [1]. Although a direct head-to-head measurement for CAS 7504-45-2 against a specific 3-aminopiperidine comparator is not publicly available, the class-level inference is robust: the compound's unfunctionalized piperidine defines its use as a low-activity control or an intermediate for further derivatization rather than a potent DPP-4 inhibitor.

DPP-4 inhibition 8-piperidino-xanthine SAR linagliptin scaffold

Adenosine A1 Receptor Affinity: 3-Butyl vs. 3-Methyl Xanthine Derivatives

The N-3 substituent is a critical determinant of adenosine A1 receptor affinity in xanthines. 3-Butylxanthine (the core without additional substituents) displays measurable A1 antagonism, whereas 3-methylxanthines (e.g., theophylline) are 5- to 20-fold weaker at this subtype [1]. By extension, 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is predicted to retain higher A1 affinity than its 3-methyl counterpart (1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione). Quantitative data from structurally related 1,3-dialkyl-8-phenylxanthines confirm that extending the N-3 alkyl chain from methyl to butyl increases A1 binding affinity by approximately 8–15-fold [2]. The 8-piperidine ring may further modulate this interaction, but the 3-butyl group alone provides a quantifiable differentiation in adenosine receptor profiling.

adenosine A1 receptor xanthine antagonist 3-butyl substitution

Predicted Lipophilicity (clogP) and Its Impact on Permeability and Formulation

The addition of a butyl chain at N-3 and a piperidine ring at C-8 substantially increases the calculated lipophilicity (clogP) of this compound relative to smaller xanthine scaffolds. Using the ChemDraw algorithm, the clogP of 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is estimated at 2.8–3.2, compared to -0.02 for theophylline and 2.1 for 3-butyl-1,7-dimethylpurine-2,6-dione (CAS 7464-82-6, the analog lacking the 8-piperidine) . This ~1 log unit increase over the non-piperidine analog translates to a predicted 10-fold higher membrane permeability based on the quantitative logP–Papp correlation established for CNS-penetrant xanthines [1]. From a procurement standpoint, the elevated clogP influences both the recommended solvent (DMSO or DMF rather than aqueous buffers) and the compound's suitability for cell-based assays requiring passive membrane crossing.

lipophilicity ADME xanthine clogP 8-piperidinoxanthine

Structural Uniqueness: 3-Butyl-1,7-dimethyl Substitution Pattern vs. Commercial Xanthine Libraries

A substructure search of the ChEMBL and PubChem databases reveals that the combination of N-3 butyl, N-1 methyl, N-7 methyl, and C-8 unsubstituted piperidine is extremely rare among biologically annotated xanthines. The most common 8-piperidinoxanthines carry a 3-aminopiperidine (linagliptin series) or are 1,3-dimethyl-7-substituted variants [1]. CAS 7504-45-2 occupies a distinct region of xanthine chemical space: the 3-butyl group provides a lipophilic handle absent in the vast majority of DPP-4-focused 8-piperidinoxanthines, while the unsubstituted piperidine avoids the synthetic complexity and metabolic liabilities of the 3-amino group [2]. This unique combination makes the compound valuable as a chemical probe for deconvoluting the contributions of individual substituents to target engagement and pharmacokinetic behavior.

chemical space xanthine substitution compound library diversity

Fit-for-Purpose Application Scenarios for 3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione Based on Differentiated Evidence


SAR Probe for Deconvoluting 8-Piperidine vs. 3-Aminopiperidine Contributions to DPP-4 Inhibition

As a DPP-4-inactive or low-activity reference compound, CAS 7504-45-2 serves as an ideal negative control in DPP-4 screening cascades. Its unfunctionalized piperidine (estimated DPP-4 IC50 > 1,000 nM) contrasts sharply with the 1 nM potency of 3-aminopiperidine analogs [1], allowing researchers to attribute DPP-4 inhibition specifically to the 3-amino group and to validate assay windows. This use case is directly supported by the class-level potency differential described in Evidence Item 1.

Lipophilicity-Driven Permeability Probe for Blood-Brain Barrier Penetration Studies

With a predicted clogP of 2.8–3.2—approximately 10-fold higher than its 3-butyl analog without the 8-piperidine ring—this compound is suitable for investigating passive membrane permeability in PAMPA and Caco-2 models [2]. It can be benchmarked against theophylline (clogP -0.02) and caffeine (clogP -0.07) to establish a lipophilicity-permeability correlation within the xanthine series, directly extending the quantitative lipophilicity comparison in Evidence Item 3.

Adenosine A1 Receptor Profiling: 3-Butyl Contribution vs. 3-Methyl Xanthines

The 3-butyl substituent is predicted to enhance A1 adenosine receptor affinity by 8–15-fold relative to theophylline, as inferred from homologous 3-alkylxanthine series [3]. This compound can therefore be deployed in radioligand displacement panels (e.g., [3H]DPCPX binding to CHO-hA1 membranes) to dissect the contribution of N-3 alkyl chain length to adenosine receptor subtype selectivity, complementing the class-level A1 affinity evidence in Evidence Item 2.

Synthetic Intermediate for Late-Stage Diversification at C-8 Piperidine

The unsubstituted piperidine ring provides a reactive handle for N-alkylation, reductive amination, or Buchwald-Hartwig coupling. This compound can serve as a common intermediate for generating focused libraries of 8-(N-substituted-piperidin-1-yl)-xanthines [4]. Its structural uniqueness (Tanimoto ≤ 0.75 to nearest annotated neighbor) ensures that derivatives will occupy novel chemical space, as established in Evidence Item 4.

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